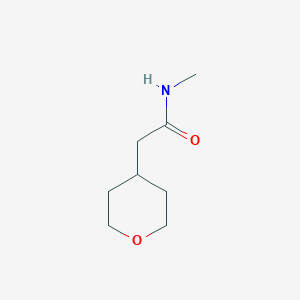
N-methyl-2-(oxan-4-yl)acetamide
Vue d'ensemble
Description
“N-methyl-2-(oxan-4-yl)acetamide” is a chemical compound. Its IUPAC name is 2-methoxy-N-tetrahydro-2H-pyran-4-ylacetamide . The molecular weight of this compound is 173.21 .
Synthesis Analysis
The synthesis of similar compounds, such as N-cyanoacetamides, has been discussed in the literature . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Molecular Structure Analysis
The InChI code for “N-methyl-2-(oxan-4-yl)acetamide” is 1S/C8H15NO3/c1-11-6-8(10)9-7-2-4-12-5-3-7/h7H,2-6H2,1H3,(H,9,10) .
Physical And Chemical Properties Analysis
“N-methyl-2-(oxan-4-yl)acetamide” is a solid compound . Its molecular weight is 173.21 .
Applications De Recherche Scientifique
Cyanoacetylation Reactions
N-methyl-2-(oxan-4-yl)acetamide can serve as a precursor in cyanoacetylation reactions. These reactions involve the addition of cyano groups to organic molecules. Specifically, N-methyl-2-(oxan-4-yl)acetamide can react with alkyl cyanoacetates to yield cyanoacetamide derivatives. These compounds are valuable intermediates for synthesizing heterocyclic structures, which find applications in drug discovery and materials science .
Medicinal Chemistry
Researchers have explored the biological activities of cyanoacetamide derivatives. N-methyl-2-(oxan-4-yl)acetamide falls into this category. Its active hydrogen at the C-2 position allows it to participate in various condensation and substitution reactions. By modifying the cyanoacetamide scaffold, scientists aim to develop chemotherapeutic agents and other bioactive compounds .
Pharmaceutical Testing
N-methyl-2-(oxan-4-yl)acetamide is used as a reference standard in pharmaceutical testing. High-quality standards are essential for accurate results in drug development and quality control .
Asymmetric Vibrational Activation
Ab-initio molecular simulations have revealed an interesting phenomenon in N-methyl acetamide. Due to the favorable disposition of the orthogonal σ–π system in the carboxamide moiety, perturbing the CO site generates an asymmetric vibrational activation effect. This finding has implications for understanding molecular dynamics and reactivity .
Quinoline Schiff Base Derivatives
In the context of diabetes research, quinoline Schiff base derivatives containing N-methyl-2-(oxan-4-yl)acetamide have been evaluated. Some of these derivatives exhibit promising activity against type II diabetes. For example, (E)-N′-(2,5-dihydroxybenzylidene)quinoline-6-carbohydrazide and related compounds show potential as antidiabetic agents .
Propriétés
IUPAC Name |
N-methyl-2-(oxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-8(10)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNJEVLRPPQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-3-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2550450.png)
![N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550453.png)
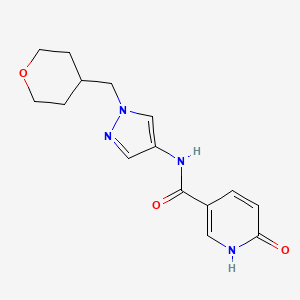
![5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2550455.png)
![4-(5-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2550456.png)
![5-(3-chloro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2550459.png)


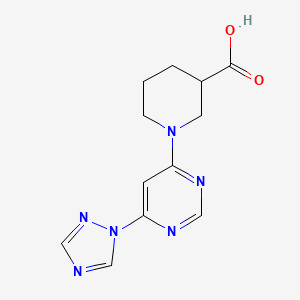
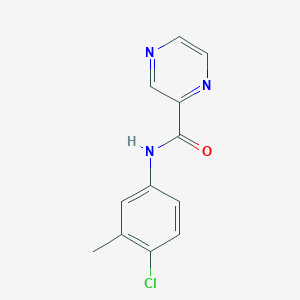
![3-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2550470.png)
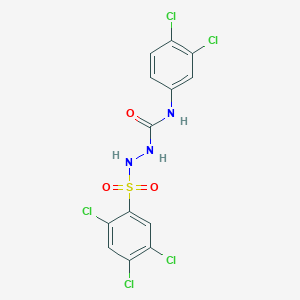
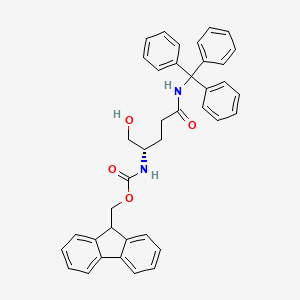
![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-2-yl-methylamine oxalate](/img/structure/B2550473.png)